Cas no 2171736-50-6 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include an Fmoc-protected amine group, a pyrimidinylmethylcarbamoyl side chain, and a terminal carboxylic acid, enabling selective modifications in solid-phase peptide synthesis (SPPS). The compound's pyrimidine moiety enhances binding interactions in biologically active peptides, making it valuable for developing targeted therapeutics. Its stability under standard SPPS conditions and compatibility with orthogonal deprotection strategies ensure efficient incorporation into complex peptide sequences. This derivative is particularly useful in designing peptidomimetics and enzyme inhibitors, where precise functionalization is critical for activity optimization.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid structure
2171736-50-6 structure
商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid
CAS番号:2171736-50-6
MF:C26H26N4O5
メガワット:474.508446216583
CID:6480339
PubChem ID:165565096

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
    • EN300-1551440
    • 2171736-50-6
    • インチ: 1S/C26H26N4O5/c1-30(15-23-27-13-6-14-28-23)25(33)22(11-12-24(31)32)29-26(34)35-16-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-10,13-14,21-22H,11-12,15-16H2,1H3,(H,29,34)(H,31,32)
    • InChIKey: GJCSUQSWKSBHDH-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(N(C)CC1N=CC=CN=1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 474.19031994g/mol
  • どういたいしつりょう: 474.19031994g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 721
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 122Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1551440-2.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
2171736-50-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1551440-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
2171736-50-6
1g
$3368.0 2023-06-05
Enamine
EN300-1551440-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
2171736-50-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1551440-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
2171736-50-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1551440-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
2171736-50-6
5g
$9769.0 2023-06-05
Enamine
EN300-1551440-100mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
2171736-50-6
100mg
$2963.0 2023-09-25
Enamine
EN300-1551440-5000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
2171736-50-6
5000mg
$9769.0 2023-09-25
Enamine
EN300-1551440-1000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
2171736-50-6
1000mg
$3368.0 2023-09-25
Enamine
EN300-1551440-250mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
2171736-50-6
250mg
$3099.0 2023-09-25
Enamine
EN300-1551440-2500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyrimidin-2-yl)methyl]carbamoyl}butanoic acid
2171736-50-6
2500mg
$6602.0 2023-09-25

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acidに関する追加情報

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic Acid (CAS No. 2171736-50-6)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid, identified by its CAS number 2171736-50-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities.

The molecular structure of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid features a backbone of butanoic acid, which is modified at both ends with distinct substituents. The N-terminal part of the molecule is adorned with a methoxycarbonyl group linked to a fluorene moiety, while the C-terminal part incorporates a methyl group attached to a pyrimidine ring, further substituted with another carbamoyl group. This complex arrangement of functional groups makes the compound a promising candidate for various applications in medicinal chemistry and drug discovery.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The presence of both fluorene and pyrimidine moieties in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid suggests potential interactions with biological targets such as enzymes and receptors. These interactions are crucial for modulating cellular processes and have implications in the treatment of various diseases.

The fluorene group is known for its ability to enhance the solubility and bioavailability of compounds, making it an attractive feature for drug design. Additionally, the pyrimidine ring is a common pharmacophore found in many bioactive molecules, including antiviral and anticancer agents. The combination of these features in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid opens up possibilities for its use in developing new therapeutic agents.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. In drug discovery, intermediate compounds like this are often used to synthesize larger, more intricate structures that can exhibit enhanced biological activity. The modular nature of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid allows researchers to easily attach additional functional groups or modify existing ones, enabling the creation of diverse chemical libraries for high-throughput screening.

Recent studies have highlighted the importance of optimizing molecular properties such as solubility, metabolic stability, and binding affinity to improve drug efficacy. The unique structural features of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyrimidin-2-yl)methylcarbamoyl}butanoic acid make it an excellent candidate for such optimization efforts. By leveraging computational methods and experimental techniques, researchers can fine-tune the properties of this compound to enhance its pharmaceutical potential.

The synthesis of 4-(\\({(9H-fluoren\\)-9\\}-yl\\)methoxycarbonyl\\)amino\\)-4-{methyl(pyrimidin\\)-2\\}-yl\\)methylcarbamoyl}butanoic acid involves multi-step organic reactions that require careful planning and execution. The introduction of each functional group must be carefully controlled to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision, which is crucial for pharmaceutical applications.

In conclusion, 4-(\\({(9H-fluoren\\)-9\\}-yl\\)methoxycarbonyl\\)amino\\)-4{methyl(pyrimidin\\)-2\\}-yl\\)methylcarbamoyl}butanoic acid (CAS No. 2171736506) represents a significant advancement in the field of medicinal chemistry. Its unique structure and versatile functional groups make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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